molecular formula C12H17NO B13166014 7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13166014
M. Wt: 191.27 g/mol
InChI Key: QOYUWWKDXRWJES-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 3rd position, and an amine group at the 1st position of the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 7-methoxy-1-tetralone using a reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohol. This is followed by a reductive amination reaction with methylamine to introduce the amine group at the 1st position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. The starting material, 7-methoxy-1-tetralone, can be subjected to hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to yield the desired amine compound.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to its corresponding alcohols.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1-tetralone: A precursor in the synthesis of 7-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

    6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A structural isomer with a methoxy group at the 6th position.

    1,2,3,4-Tetrahydronaphthalene: The parent compound without any substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

7-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO/c1-8-5-9-3-4-10(14-2)7-11(9)12(13)6-8/h3-4,7-8,12H,5-6,13H2,1-2H3

InChI Key

QOYUWWKDXRWJES-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)C=CC(=C2)OC)N

Origin of Product

United States

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